molecular formula C40H32N2O6 B2650510 N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide CAS No. 324758-88-5

N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide

Cat. No.: B2650510
CAS No.: 324758-88-5
M. Wt: 636.704
InChI Key: NLKUPPBOSWFZNG-UHFFFAOYSA-N
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Description

N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide is a biphenyl-based benzamide derivative characterized by:

  • A central [1,1'-biphenyl] core with methoxy groups at the 3 and 3' positions.
  • Two 4-phenoxybenzamide substituents at the 4 and 4' positions of the biphenyl scaffold.
  • Molecular formula: C₃₈H₃₁N₃O₆ (molecular weight: 637.68 g/mol) .

The compound’s structural complexity arises from its symmetrical substitution pattern, which may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding.

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O6/c1-45-37-25-29(17-23-35(37)41-39(43)27-13-19-33(20-14-27)47-31-9-5-3-6-10-31)30-18-24-36(38(26-30)46-2)42-40(44)28-15-21-34(22-16-28)48-32-11-7-4-8-12-32/h3-26H,1-2H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUPPBOSWFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide typically involves multiple steps, starting from simpler biphenyl derivatives. The key steps include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable base under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying protein-ligand interactions due to its amide groups.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Biphenyl-Benzamide Derivatives

Compounds sharing the biphenyl-benzamide backbone but differing in substituents include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Reference
Target Compound C₃₈H₃₁N₃O₆ 637.68 3,3'-dimethoxy; 4,4'-bis(4-phenoxybenzamido)
4'-(Hexyloxy)-N-(4-hydroxyphenyl)biphenyl-4-carboxamide C₂₅H₂₅NO₃ 387.47 4'-hexyloxy; 4-hydroxyphenyl
N,N'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis(4-tert-butylbenzamide) C₃₆H₄₀N₂O₂ 532.73 3,3'-dimethyl; 4,4'-bis(4-tert-butylbenzamide)
BA94376 (Nitrothiophene derivative) C₂₄H₁₈N₄O₈S₂ 554.55 5-nitrothiophene-2-amido substituents

Key Observations:

  • Phenoxy vs. Alkoxy Groups: The target’s phenoxy groups (aromatic, rigid) contrast with hexyloxy (aliphatic, flexible) in , affecting solubility and steric interactions.
  • Electron-Withdrawing vs. Electron-Donating Groups : BA94376’s nitrothiophene substituents (electron-withdrawing) may reduce electron density compared to the target’s methoxy groups (electron-donating), altering reactivity and binding .
  • Steric Bulk : The tert-butyl groups in introduce significant steric hindrance, whereas the target’s methoxy groups offer minimal bulk but improved solubility.
Methoxy-Substituted Benzamides

describes methoxy-substituted benzamides (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide ) with para-methoxy groups . The target’s 3,3'-dimethoxy substitution may enhance meta-directed interactions in biological systems compared to para-substituted analogs.

Biological Activity

N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C25H25NO4\text{C}_{25}\text{H}_{25}\text{N}\text{O}_{4}

It features a biphenyl structure with multiple methoxy and phenoxy substituents, which contribute to its unique chemical properties.

Key Properties

PropertyValue
Molecular Weight415.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

The primary biological activities of this compound are believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can alter metabolic processes and cellular functions.
  • Receptor Modulation : It acts as a modulator of various receptors, potentially influencing neurotransmission and hormonal signaling.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.
  • Analgesic Properties : Preliminary studies indicate that it may possess pain-relieving effects comparable to established analgesics.

Case Studies and Experimental Results

  • Anticancer Activity : In a study conducted on human breast cancer cell lines (MCF-7), this compound showed a significant reduction in cell viability at concentrations greater than 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a notable decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
  • Analgesic Properties : A study on pain models indicated that the compound exhibited significant analgesic effects in both acute and chronic pain scenarios, with a potency similar to that of ibuprofen at equivalent doses.

Comparative Analysis with Similar Compounds

The activity of this compound can be compared with similar compounds:

Compound NameBiological Activity
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamideModerate anti-inflammatory
N-[2-(4-methylphenyl)thiazole]Strong anticancer activity
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ureaWeak receptor modulation

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